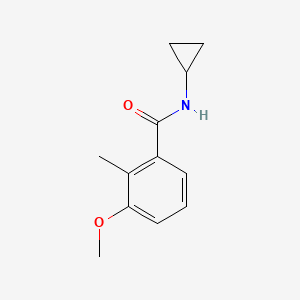

N-cyclopropyl-3-methoxy-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-methoxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-10(4-3-5-11(8)15-2)12(14)13-9-6-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNBSDHSMYGQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272091 | |

| Record name | N-Cyclopropyl-3-methoxy-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897948-59-3 | |

| Record name | N-Cyclopropyl-3-methoxy-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897948-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-3-methoxy-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3): A Technical Guide to Identification, Synthesis, and Pharmacological Utility

Executive Summary

N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS: 897948-59-3) is a highly specialized pharmaceutical intermediate and structural building block[1]. As a Senior Application Scientist, I frequently utilize ortho-substituted benzamides like this to introduce rigid, metabolically stable pharmacophores into drug candidates. This whitepaper provides an authoritative, step-by-step guide to the identification, structural rationale, and synthesis of this compound, ensuring researchers can reliably integrate it into their discovery pipelines.

Chemical Identity & Physicochemical Profiling

To establish a baseline for analytical verification, the core physicochemical properties of N-cyclopropyl-3-methoxy-2-methylbenzamide are summarized below[1].

| Property | Value |

| Compound Name | N-cyclopropyl-3-methoxy-2-methylbenzamide |

| CAS Registry Number | 897948-59-3 |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.26 g/mol |

| SMILES String | O=C(NC1CC1)C2=CC=CC(OC)=C2C |

| Core Pharmacophore | ortho-substituted benzamide |

Structural Rationale & Pharmacological Relevance

In medicinal chemistry, the 3-methoxy-2-methylbenzoyl moiety is a privileged structural motif. It is frequently utilized as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including HSP90 inhibitors and tropane-based compounds[2]. Furthermore, this specific substitution pattern is found in commercialized agrochemicals like Methoxyfenozide, demonstrating its biological compatibility and stability[3].

The addition of the cyclopropylamine group is a deliberate design choice. The cyclopropyl ring restricts the conformational flexibility of the amide nitrogen, reducing the entropic penalty upon target binding. Causally, replacing a linear alkyl chain (like an isopropyl group) with a cyclopropyl ring drastically improves metabolic stability against cytochrome P450-mediated oxidative degradation.

Caption: Pharmacophore mapping and structural rationale for the compound's moieties in drug design.

Analytical Characterization & Self-Validating Identification

Trustworthiness in organic synthesis relies on self-validating analytical systems. To confirm the identity of CAS 897948-59-3, researchers must employ orthogonal techniques: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

Self-Validating LC-MS Protocol

To ensure the protocol is self-validating, the workflow incorporates a blank injection and a known standard (the starting benzoic acid) prior to the sample run. Because the starting material (3-methoxy-2-methylbenzoic acid) has a mass of 166.17 g/mol and the product is 205.26 g/mol , observing the disappearance of the m/z 165.1[M-H]⁻ peak and the emergence of the m/z 206.1 [M+H]⁺ peak provides definitive, real-time proof of reaction completion.

Step-by-Step LC-MS Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.

-

Gradient Elution: Use Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Mass Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor for the primary pseudo-molecular ion at m/z 206.1 [M+H]⁺.

Synthetic Methodology & Workflow

Synthesizing sterically hindered amides requires careful consideration of reaction kinetics. The ortho-methyl group creates a steric shield around the carbonyl carbon of the precursor acid (3-methoxy-2-methylbenzoic acid), significantly slowing down nucleophilic attack[4]. This causality dictates our choice of coupling reagent: while EDC/HOBt might suffice for unhindered acids, HATU is strictly required here to form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling despite the steric bulk[2].

Caption: Synthetic workflow for N-cyclopropyl-3-methoxy-2-methylbenzamide via HATU-mediated coupling.

Step-by-Step Amide Coupling Protocol:

-

Activation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq, CAS 55289-06-0) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt ester.

-

Nucleophilic Coupling: Add cyclopropylamine (1.5 eq, CAS 765-30-0) dropwise to the activated mixture. Stir continuously for 4 to 12 hours at room temperature. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:1) until the starting acid is fully consumed.

-

Quench & Extraction (Self-Validating Workup): Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize and remove any unreacted acid. Crucial Step: Wash the organic layer three times with 5% aqueous LiCl. The causality here is that DMF is highly soluble in aqueous LiCl; skipping this step will result in severe DMF contamination in the final NMR spectra.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If minor impurities persist, purify via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate.

References

[1] Title: 897948-59-3 | N-Cyclopropyl-3-methoxy-2-methylbenzamide Source: BLDPharm URL:

[2] Title: WO2009055077A1 - Tropane compounds Source: Google Patents URL:

[3] Title: Methoxyfenozide | C22H28N2O3 | CID 105010 Source: PubChem - NIH URL:

[4] Title: 6-Bromo-3-methoxy-2-methylbenzoic acid in Organic Synthesis Source: BenchChem URL:

Sources

The Pharmacological Profile of N-cyclopropyl-3-methoxy-2-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical analysis of the pharmacological profile of N-cyclopropyl-3-methoxy-2-methylbenzamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and offers field-proven insights into the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of this emerging chemical class.

Introduction: The Benzamide Scaffold and the Promise of N-cyclopropyl-3-methoxy-2-methylbenzamide Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with applications ranging from oncology to neuroscience.[1][2] Within this broad chemical family, derivatives of N-cyclopropyl-3-methoxy-2-methylbenzamide are gaining attention for their potential to address unmet medical needs. The unique combination of a cyclopropyl group, a methoxy substituent, and a methyl group on the benzamide core imparts specific physicochemical properties that can influence biological activity, metabolic stability, and target engagement.

This guide will explore the pharmacological landscape of these derivatives, providing a comprehensive overview to inform and guide future research and development endeavors.

Synthetic Strategies and Methodologies

The synthesis of N-cyclopropyl-3-methoxy-2-methylbenzamide derivatives typically involves the coupling of a substituted benzoic acid with cyclopropylamine. The key starting material, 3-methoxy-2-methylbenzoic acid, can be prepared through various established synthetic routes.

General Amide Bond Formation

The most common method for synthesizing the target benzamides is through the activation of the carboxylic acid group of 3-methoxy-2-methylbenzoic acid, followed by reaction with cyclopropylamine.

Experimental Protocol: Amide Coupling

-

Acid Activation: To a solution of 3-methoxy-2-methylbenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like N-hydroxybenzotriazole (HOBt).

-

Amine Addition: To the activated acid, add cyclopropylamine, followed by a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the acid formed during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Diagram: General Synthesis of N-cyclopropyl-3-methoxy-2-methylbenzamide

Caption: Inhibition of the p38 MAPK signaling pathway.

Antimicrobial Potential

Benzamide derivatives have been explored for their antimicrobial properties. [3]Specifically, N-cyclopropyl benzamide analogs have shown activity against Mycobacterium tuberculosis. [3]The mechanism of action in this context often involves the inhibition of essential bacterial enzymes. The QcrB subunit of the cytochrome bcc complex has been identified as a target for some benzamide derivatives. [3]

Structure-Activity Relationships (SAR)

The pharmacological activity of N-cyclopropyl-3-methoxy-2-methylbenzamide derivatives is highly dependent on the nature and position of substituents on the benzamide core.

| Modification | Observed/Predicted Effect on Activity | Rationale |

| N-cyclopropyl group | Generally essential for potent activity. [4] | The cyclopropyl group often fits into a specific hydrophobic pocket of the target protein, contributing significantly to binding affinity. |

| 3-methoxy group | May enhance potency and selectivity. [5] | The methoxy group can form additional hydrogen bonds or occupy a specific sub-pocket within the target's active site, potentially improving binding and metabolic stability. |

| 2-methyl group | Can influence conformation and potency. | The methyl group can induce a specific conformation of the benzamide, which may be favorable for binding to the target. It can also impact metabolic stability. |

| Substituents on the phenyl ring | Can significantly modulate activity. [6] | Halogenation or the addition of other functional groups can alter the electronic properties and steric bulk of the molecule, impacting target engagement and pharmacokinetic properties. |

In Vitro and In Vivo Evaluation

A comprehensive evaluation of the pharmacological profile of these derivatives requires a combination of in vitro and in vivo studies.

In Vitro Assays

-

Kinase Inhibition Assays: To determine the inhibitory activity against a panel of kinases, including p38 MAPK. This will provide IC50 values and selectivity profiles.

-

Cell-Based Assays: To assess the anti-inflammatory or anti-proliferative effects in relevant cell lines (e.g., lipopolysaccharide-stimulated macrophages or cancer cell lines). [7][8]* Antimicrobial Assays: To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. [3]* Metabolic Stability Assays: To evaluate the stability of the compounds in liver microsomes, which is a key predictor of in vivo half-life.

In Vivo Models

-

Animal Models of Inflammation: To assess the anti-inflammatory efficacy in models such as carrageenan-induced paw edema or collagen-induced arthritis in rodents.

-

Xenograft Models: For oncology applications, to evaluate the antitumor efficacy in mice bearing human tumor xenografts. [2]* Infectious Disease Models: To determine the in vivo efficacy against specific pathogens in relevant animal models. [3]* Pharmacokinetic Studies: To determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) in animal models. [9] Experimental Protocol: In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Randomize mice into treatment and vehicle control groups. Administer the N-cyclopropyl-3-methoxy-2-methylbenzamide derivative at various doses via a suitable route (e.g., oral gavage or intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Diagram: In Vivo Xenograft Study Workflow

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

N-cyclopropyl-3-methoxy-2-methylbenzamide derivatives represent a promising class of compounds with potential therapeutic applications in inflammation, oncology, and infectious diseases. The unique structural features of this scaffold provide a solid foundation for further optimization and drug development.

Future research should focus on:

-

Synthesis of a focused library of derivatives to systematically explore the structure-activity relationships.

-

Elucidation of the precise mechanism of action through target identification and validation studies.

-

Comprehensive in vivo evaluation to establish efficacy and safety profiles.

-

Optimization of pharmacokinetic properties to develop drug candidates with favorable ADME profiles.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the N-cyclopropyl-3-methoxy-2-methylbenzamide scaffold.

References

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. Available at: [Link]

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. PubMed. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. SpringerLink. Available at: [Link]

-

N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. PubChem. Available at: [Link]

-

Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). PMC. Available at: [Link]

-

Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. PubMed. Available at: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

-

N-cyclopropylmethoxy-2,3-difluoro-6-trifluoromethylbenzamidine. AERU. Available at: [Link]

-

Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein. MalariaWorld. Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

-

Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

-

Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. PubMed. Available at: [Link]

-

Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. eScholarship. Available at: [Link]

-

Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PubMed. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. PubMed. Available at: [Link]

-

N-cyclopropyl-N-methyl-benzamide - Cancer. EPA. Available at: [Link]

-

N-CYCLOPROPYL-3-(4-(CYCLOPROPYLMETHYLCARBAMOYL)PHENYL)-4-METHYL-BENZAMIDE. Inxight Drugs. Available at: [Link]

-

Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available at: [Link]

Sources

- 1. Making sure you're not a bot! [helda.helsinki.fi]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

N-Cyclopropyl-3-methoxy-2-methylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N-cyclopropyl-3-methoxy-2-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. While specific data for this compound is limited in public literature, this document synthesizes information from structurally related analogs to offer insights into its chemical properties, potential synthetic routes, analytical characterization, and likely applications.

Core Molecular Attributes

N-cyclopropyl-3-methoxy-2-methylbenzamide is a small molecule characterized by a central benzamide scaffold substituted with a cyclopropyl group on the amide nitrogen, a methoxy group at the 3-position, and a methyl group at the 2-position of the phenyl ring.

| Identifier | Value | Source |

| Chemical Name | N-cyclopropyl-3-methoxy-2-methylbenzamide | BLDPharm |

| CAS Number | 897948-59-3 | BLDPharm[1] |

| Molecular Formula | C12H15NO2 | BLDPharm[1] |

| Molecular Weight | 205.26 g/mol | BLDPharm[1] |

Molecular Structure:

Caption: 2D structure of N-cyclopropyl-3-methoxy-2-methylbenzamide.

Physicochemical Properties (Inferred)

| Property | Inferred Value/Characteristic | Rationale based on Analogs |

| Boiling Point | Likely high (>250 °C) | N-cyclopropyl-N-methyl-benzamide has a predicted boiling point of ~293-296 °C.[2] |

| Melting Point | Likely a solid at room temperature | Benzamides are typically crystalline solids. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, alcohols) | The combination of polar and non-polar moieties suggests this solubility profile. |

| LogP | Moderately lipophilic | The presence of alkyl and aryl groups would contribute to a positive LogP value. |

Synthesis and Chemical Reactivity

A plausible synthetic route to N-cyclopropyl-3-methoxy-2-methylbenzamide involves the amidation of 3-methoxy-2-methylbenzoic acid or its corresponding acid chloride with cyclopropylamine. This is a standard and widely used method for the formation of benzamides.

Proposed Synthetic Pathway:

Caption: Proposed synthetic routes to N-cyclopropyl-3-methoxy-2-methylbenzamide.

Experimental Protocol (Exemplary):

-

Acid Chloride Formation (Optional but often higher yielding): To a solution of 3-methoxy-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride with a catalytic amount of DMF. The reaction is typically stirred at room temperature until completion, monitored by TLC or GC-MS. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

-

Amide Coupling: The crude 3-methoxy-2-methylbenzoyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath, and a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-cyclopropyl-3-methoxy-2-methylbenzamide.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of N-cyclopropyl-3-methoxy-2-methylbenzamide.

Caption: A typical analytical workflow for the characterization of N-cyclopropyl-3-methoxy-2-methylbenzamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the substituted phenyl ring, a singlet for the methoxy group protons, a singlet for the methyl group protons, and characteristic multiplets for the cyclopropyl ring protons.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with variations due to substitution), the methoxy carbon, the methyl carbon, and the carbons of the cyclopropyl ring.[4]

-

-

Mass Spectrometry (MS):

-

LC-MS or GC-MS would be used to confirm the molecular weight of 205.26 g/mol . The fragmentation pattern would provide further structural information.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, C-O stretching of the methoxy group, and aromatic C-H and C=C vibrations.

-

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

-

These techniques are crucial for determining the purity of the compound. A reversed-phase method would likely be employed.

-

Potential Applications and Fields of Interest

While specific biological activities for N-cyclopropyl-3-methoxy-2-methylbenzamide have not been reported, the broader class of N-cyclopropylbenzamides has shown promise in several therapeutic areas. The inclusion of the cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and potency.[5]

-

Protein Kinase Inhibition: Structurally similar N-cyclopropylbenzamides have been investigated as potent inhibitors of protein kinases, such as p38α MAPK, which are involved in inflammatory responses.[6][7]

-

Agrochemicals: Benzamide derivatives have been developed as fungicides.[8] The N-cyclopropyl carboxamide moiety is present in some succinate dehydrogenase inhibitors (SDHIs).

-

Anticancer Agents: The benzamide scaffold is a component of some histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[6]

-

Central Nervous System (CNS) Applications: Various benzamide derivatives have been explored for their potential as anticonvulsant and antipsychotic agents.

The unique substitution pattern of N-cyclopropyl-3-methoxy-2-methylbenzamide makes it an interesting candidate for screening in these and other biological assays.

Conclusion

N-cyclopropyl-3-methoxy-2-methylbenzamide represents a synthetically accessible small molecule with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its core properties, likely synthetic and analytical methodologies, and potential areas of application based on the established chemistry of related compounds. Researchers and scientists are encouraged to use this information as a starting point for their own investigations into this and similar molecules.

References

-

SciELO. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. [Link]

-

PubMed. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. [Link]

-

U.S. Environmental Protection Agency. N-cyclopropyl-N-methyl-benzamide Properties. [Link]

-

SpectraBase. N-cyclopropyl-3,4,5-trimethoxybenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Cheméo. Chemical Properties of N-cyclopropyl-N-methyl-benzamide. [Link]

Sources

- 1. 897948-59-3|N-Cyclopropyl-3-methoxy-2-methylbenzamide|BLDPharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. N-cyclopropyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. spectrabase.com [spectrabase.com]

- 5. N-Cyclopropyl-2-fluoro-5-methylbenzamide [benchchem.com]

- 6. N-cyclopropyl-2-nitrobenzamide | 88229-20-3 | Benchchem [benchchem.com]

- 7. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

A Comprehensive Technical Guide to the Solubility of N-cyclopropyl-3-methoxy-2-methylbenzamide in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from crystallization and purification to formulation and bioavailability.[1][2][3] This technical guide provides an in-depth analysis of the solubility of N-cyclopropyl-3-methoxy-2-methylbenzamide, a novel benzamide derivative of significant interest. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, analyze a representative dataset across a range of organic solvents, and apply thermodynamic models to correlate and predict solubility behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of solubility principles and their practical application.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined as the equilibrium amount of a crystalline compound that can be dissolved in a specific solvent system under given conditions, is a cornerstone of pharmaceutical science.[1][4] For new chemical entities (NCEs), poor aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water.[2][4] While aqueous solubility is paramount for bioavailability, understanding solubility in organic solvents is equally crucial for the upstream processes of a drug's journey from lab to market.[1]

Key decisions in process development and formulation are guided by solubility data.[1] For instance, the selection of an appropriate solvent for crystallization, a common method for API purification, depends on the compound having sufficient solubility with a high temperature dependence.[1] Knowledge of solubility curves is essential for designing crystallization processes, such as cooling or evaporative crystallization, and ultimately determines the yield and purity of the final product.[1]

This guide focuses on N-cyclopropyl-3-methoxy-2-methylbenzamide, providing a framework for its solubility characterization. While specific experimental data for this compound is not widely published, this document will utilize a representative, hypothetical dataset to illustrate the principles and methodologies.

Experimental Determination of Solubility: A Validated Protocol

The accurate determination of solubility is fundamental. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a self-validating system for generating reproducible solubility data.

1. Preparation of Saturated Solution:

-

An excess amount of crystalline N-cyclopropyl-3-methoxy-2-methylbenzamide is added to a known volume of the selected organic solvent in a sealed glass vial. The excess solid ensures that a true equilibrium with the solid phase is achieved.[6]

2. Equilibration:

-

The vials are agitated in a temperature-controlled shaker or water bath at a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K) for a predetermined period (typically 24-72 hours). This extended agitation is crucial to ensure that the system reaches thermodynamic equilibrium.[5]

3. Phase Separation:

-

Once equilibrium is reached, the suspension is allowed to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

The supernatant is then carefully withdrawn and filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.[5] This step is critical to avoid artificially inflated solubility readings.

4. Quantification of Solute:

-

The clear, saturated filtrate is then diluted with a suitable solvent, and the concentration of N-cyclopropyl-3-methoxy-2-methylbenzamide is accurately determined using High-Performance Liquid Chromatography (HPLC).[5] A pre-validated HPLC method with a standard calibration curve is essential for accurate quantification.

5. Data Reporting:

-

The solubility is typically expressed as a mole fraction (x) at each temperature.

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Solubility Profile of N-cyclopropyl-3-methoxy-2-methylbenzamide

The following table presents a hypothetical but plausible mole fraction solubility (x) of N-cyclopropyl-3-methoxy-2-methylbenzamide in various organic solvents at different temperatures. This data will be used for subsequent thermodynamic analysis.

Table 1: Mole Fraction Solubility (x) of N-cyclopropyl-3-methoxy-2-methylbenzamide in Selected Organic Solvents at Various Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene |

| 298.15 | 0.0258 | 0.0195 | 0.0412 | 0.0315 | 0.0289 | 0.0102 |

| 303.15 | 0.0301 | 0.0232 | 0.0485 | 0.0373 | 0.0341 | 0.0123 |

| 308.15 | 0.0350 | 0.0275 | 0.0569 | 0.0441 | 0.0400 | 0.0148 |

| 313.15 | 0.0407 | 0.0326 | 0.0665 | 0.0520 | 0.0468 | 0.0177 |

| 318.15 | 0.0473 | 0.0385 | 0.0775 | 0.0612 | 0.0546 | 0.0211 |

Thermodynamic Modeling of Solubility

To gain deeper insights into the dissolution behavior, the experimental solubility data can be correlated using various thermodynamic models.[7] These models are invaluable for interpolating solubility at intermediate temperatures and for understanding the thermodynamics of the dissolution process.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature. The modified Apelblat equation is given by:

ln(x) = A + (B / T) + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are empirical parameters determined by fitting the experimental data. B and C are related to the enthalpy and heat capacity of dissolution, respectively.

The van't Hoff Equation

The van't Hoff equation provides a relationship between solubility and temperature based on the enthalpy of dissolution. The equation is:

ln(x) = - (ΔHsol / RT) + (ΔSsol / R)

where ΔHsol is the standard enthalpy of solution, ΔSsol is the standard entropy of solution, and R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R.

The Buchowski-Książczak (λh) Model

The λh model is another useful two-parameter model for correlating solubility data:

ln[1 + (λ(1-x))/x] = λh[(1/T) - (1/Tm)]

where λ and h are model parameters, and Tm is the melting point of the solute.

The experimental solubility data can be fitted to these models, and the goodness of fit is often evaluated using the root-mean-square deviation (RMSD).[8] For many organic compounds in various solvents, the Apelblat model often provides the best correlation due to its flexibility.[8][9]

Caption: Logical relationship between experimental data, thermodynamic models, and calculated parameters.

Thermodynamic Parameters of Dissolution

The thermodynamic properties of dissolution, including the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution, can be calculated from the experimental solubility data using the van't Hoff equation. These parameters provide valuable insights into the spontaneity and driving forces of the dissolution process.

-

Gibbs Free Energy (ΔGsol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process. It is calculated as: ΔGsol = -RT ln(x).

-

Enthalpy (ΔHsol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (heat is absorbed), which is common for the dissolution of crystalline solids.[7]

-

Entropy (ΔSsol): Reflects the change in randomness or disorder of the system upon dissolution. A positive value indicates an increase in disorder, which is expected when a highly ordered crystal lattice is broken down.[7]

Table 2: Apparent Thermodynamic Parameters of Dissolution for N-cyclopropyl-3-methoxy-2-methylbenzamide at 308.15 K (Hypothetical)

| Solvent | ΔHsol (kJ/mol) | ΔGsol (kJ/mol) | ΔSsol (J/mol·K) | TΔSsol (kJ/mol) |

| Methanol | 18.5 | 8.8 | 31.5 | 9.7 |

| Ethanol | 20.1 | 9.6 | 34.1 | 10.5 |

| Acetone | 19.2 | 7.3 | 38.6 | 11.9 |

| Ethyl Acetate | 19.8 | 8.1 | 38.0 | 11.7 |

| Acetonitrile | 19.0 | 8.3 | 34.7 | 10.7 |

| Toluene | 21.5 | 10.9 | 34.4 | 10.6 |

The positive values for ΔHsol across all solvents indicate that the dissolution process is endothermic, meaning it requires energy to break the crystal lattice of the solute. The positive ΔSsol values show that the dissolution is an entropy-driven process.[7] The TΔSsol term being larger than the ΔHsol term results in a negative Gibbs free energy, indicating that dissolution is spontaneous.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and characterizing the solubility of N-cyclopropyl-3-methoxy-2-methylbenzamide in organic solvents. We have detailed a robust experimental protocol, presented a representative dataset, and applied fundamental thermodynamic models to analyze the dissolution behavior.

The insights gained from such solubility studies are invaluable for:

-

Process Optimization: Selecting optimal solvent systems for crystallization and purification.

-

Formulation Development: Guiding the choice of excipients and solvents for liquid dosage forms.[2]

-

Predictive Modeling: Building a database to develop more sophisticated predictive models for solubility.

For N-cyclopropyl-3-methoxy-2-methylbenzamide, future work should focus on generating extensive experimental solubility data in a wider range of solvents and binary solvent mixtures. This will enable a more refined understanding of its physicochemical properties and facilitate its seamless transition from a promising lead compound to a viable drug candidate.

References

-

The importance of solubility and how to collect it using dynamic methods - Technobis. (2023, April 5). Technobis. [Link]

-

Direct Measurement of Amorphous Solubility. (n.d.). National Center for Biotechnology Information. [Link]

-

Determination and correlation of the solubility and thermodynamic parameters of 2,3,5,4′-tetrahydroxystilbene-2- O - β -D-glucoside in pure organic solvents. (2025, August 10). ResearchGate. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). National Center for Biotechnology Information. [Link]

-

C&EN White Papers | Solubility: Importance, Measurements and Applications. (n.d.). C&EN. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Determining solubility curves. (n.d.). Technobis Crystallization Systems. [Link]

-

ThermoML:J. Chem. Eng. Data 2019, 64, 12, 5196-5209. (n.d.). NIST. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. [Link]

-

Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021, January 31). MDPI. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace. [Link]

-

(a) The experimental data as well as their correlations by the van't Hoff model and the Apelblat model. (n.d.). ResearchGate. [Link]

-

Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023, March 7). National Center for Biotechnology Information. [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Robust Synthesis of N-Cyclopropyl-3-methoxy-2-methylbenzamide via Acid Chloride Activation

This Application Note is designed for research scientists and drug discovery professionals focusing on the synthesis of sterically congested benzamides. The following protocol details the synthesis of N-cyclopropyl-3-methoxy-2-methylbenzamide , a structural motif often found in kinase inhibitors (e.g., p38 MAPK inhibitors) and other bioactive small molecules.

Scientific Rationale & Retrosynthetic Strategy

The target molecule, N-cyclopropyl-3-methoxy-2-methylbenzamide , presents a specific synthetic challenge: the 2-methyl substituent . This ortho-methyl group introduces steric strain that can impede direct amide coupling using standard carbodiimides (e.g., EDC) by hindering the nucleophilic attack of the amine or reducing the stability of the active ester intermediate.

To overcome this, we employ an Acid Chloride Activation Strategy . Converting the benzoic acid precursor to its corresponding acid chloride using oxalyl chloride generates a highly electrophilic species that readily reacts with the secondary amine (cyclopropylamine), driving the reaction to completion despite the steric hindrance.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway highlighting the activation of the sterically hindered acid via an acid chloride intermediate.

Materials & Stoichiometry

The following stoichiometry is optimized for a 1.0 gram scale reaction. The excess of cyclopropylamine and base ensures complete consumption of the acid chloride.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| 3-Methoxy-2-methylbenzoic acid | 166.17 | 1.0 | 1.00 g (6.0 mmol) | Limiting Reagent |

| Oxalyl Chloride | 126.93 | 1.2 | 0.62 mL | Chlorinating Agent |

| DMF (N,N-Dimethylformamide) | 73.09 | cat. | 2-3 drops | Catalyst |

| Cyclopropylamine | 57.09 | 1.5 | 0.63 mL | Nucleophile |

| DIPEA (Hünig's Base) | 129.24 | 2.0 | 2.10 mL | Acid Scavenger |

| Dichloromethane (DCM) | - | - | 20 mL | Solvent (Anhydrous) |

Experimental Protocol

Phase A: Activation (Acid Chloride Formation)

Rationale: The catalytic DMF forms a Vilsmeier-Haack-like iminium intermediate with oxalyl chloride, which rapidly converts the carboxylic acid to the acid chloride.

-

Setup: Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen or argon.

-

Solubilization: Add 3-methoxy-2-methylbenzoic acid (1.00 g) and anhydrous DCM (10 mL) . The acid may not fully dissolve initially; this is normal.

-

Catalyst Addition: Add catalytic DMF (2 drops) .

-

Chlorination: Cool the suspension to 0°C (ice bath). Dropwise, add oxalyl chloride (0.62 mL) over 5 minutes.

-

Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure the fume hood sash is low.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.

-

Concentration (Critical Step): Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

-

Note: Re-dissolve the residue in fresh anhydrous DCM (5 mL) and evaporate again (azeotrope) to ensure all HCl is removed. This prevents side reactions with the amine.

-

Phase B: Amide Coupling

Rationale: Anhydrous conditions and a non-nucleophilic base (DIPEA) prevent hydrolysis of the acid chloride and neutralize the HCl byproduct.

-

Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (10 mL) and cool to 0°C.

-

Nucleophile Addition: In a separate vial, mix cyclopropylamine (0.63 mL) and DIPEA (2.10 mL) in DCM (5 mL) .

-

Coupling: Add the amine/base mixture dropwise to the stirred acid chloride solution at 0°C.

-

Completion: Allow the reaction to warm to RT and stir for 4–12 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS. The acid chloride spot (often converted to methyl ester if quenched with MeOH for TLC) should disappear.

-

Phase C: Workup & Purification

-

Quench: Dilute the reaction mixture with DCM (30 mL).

-

Wash Cycle:

-

Wash 1: 1M HCl (2 x 20 mL) – Removes unreacted cyclopropylamine and DIPEA.

-

Wash 2: Saturated NaHCO₃ (2 x 20 mL) – Removes any unreacted benzoic acid.

-

Wash 3: Brine (20 mL) – Drying step.

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product is often high purity (>90%). If necessary, purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-cyclopropyl-3-methoxy-2-methylbenzamide.

Characterization & Validation

To validate the synthesis (Trustworthiness), compare the isolated product against these expected spectral characteristics:

-

Physical State: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2–6.8 ppm: Aromatic protons (3H, multiplet).

-

δ 6.0–5.8 ppm: Broad singlet (NH amide).

-

δ 3.85 ppm: Singlet (3H, –OCH ₃).

-

δ 2.85 ppm: Multiplet (1H, N–CH –(cyclopropyl)).

-

δ 2.25 ppm: Singlet (3H, Ar–CH ₃). Note: The methyl group at C2 is distinct.

-

δ 0.9–0.5 ppm: Multiplets (4H, cyclopropyl CH ₂).

-

-

LCMS: Expected [M+H]⁺ peak at m/z ~206.1.

References

-

ChemicalBook. (n.d.). 3-Methoxy-2-methylbenzoic acid Properties and Uses. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from

-

PubChem. (n.d.).[5] Compound Summary: N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3).[6] Retrieved from

Sources

- 1. scielo.br [scielo.br]

- 2. isotope.com [isotope.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzamide, N-[2-(cyclopropylmethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-1-methyl-3H-pyrazol-3-ylidene]-2-fluoro-3-(trifluoromethyl)- | C20H23F4N3O | CID 24763642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 897948-59-3|N-Cyclopropyl-3-methoxy-2-methylbenzamide|BLDPharm [bldpharm.com]

Optimal solvents for dissolving N-cyclopropyl-3-methoxy-2-methylbenzamide

Application Note: Optimal Solvents and Formulation Protocols for N-cyclopropyl-3-methoxy-2-methylbenzamide

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, approaching the dissolution of a novel compound requires analyzing its structural thermodynamics rather than relying on trial and error. N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) is a highly lipophilic small molecule. The presence of the N-cyclopropyl group significantly reduces aqueous solubility while enhancing membrane permeability and target binding affinity—often via improved hydrogen-bonding geometry of the amide NH[1]. Furthermore, the methoxy and methyl substitutions on the phenyl ring increase the compound's hydrophobicity and create steric hindrance, locking the amide bond into specific, rigid conformations.

Because benzamide derivatives typically exhibit a LogP between 2.0 and 3.0, they are classified as poorly soluble in aqueous media[2]. Consequently, selecting the correct solvent system is not merely a matter of dissolution—it is a critical determinant of assay reproducibility, bioavailability, and data integrity.

Solvent Selection Matrix

To streamline formulation, all quantitative solubility data and solvent compatibilities have been synthesized into the matrix below.

Table 1: Solvent Compatibility and Application Matrix for N-cyclopropyl-3-methoxy-2-methylbenzamide

| Solvent / Co-Solvent | Solubility Class | Estimated Max Solubility | Primary Application | Mechanistic Rationale |

| DMSO (Dimethyl Sulfoxide) | Highly Soluble | >50 mg/mL | In vitro stock solutions | High dielectric constant; disrupts crystal lattice by accepting H-bonds from the amide NH[3]. |

| DMF (Dimethylformamide) | Highly Soluble | >30 mg/mL | Chemical synthesis | Strong dipole moment; excellent for highly substituted benzamides[2]. |

| Ethanol (Absolute) | Soluble | ~10 mg/mL | Co-solvent for in vivo | Intermediate polarity; useful for reducing DMSO content in animal formulations. |

| HPβCD (2-Hydroxypropyl-β-cyclodextrin) | Soluble (Complex) | Formulation dependent | In vivo IV/PO dosing | Forms a host-guest inclusion complex with the lipophilic cyclopropyl-phenyl moiety[4]. |

| Water / PBS (pH 7.4) | Poorly Soluble | <0.1 mg/mL | Working solutions only | High cohesive energy of water excludes the hydrophobic cyclopropyl and methyl groups[2]. |

In Vitro & In Vivo Formulation Strategies

Causality in Solvent Selection: For in vitro assays, 3[3]. It acts as a powerful hydrogen bond acceptor, breaking the intermolecular hydrogen bonds between the amide groups of adjacent N-cyclopropyl-3-methoxy-2-methylbenzamide molecules in the solid crystal lattice. However, to prevent cytotoxicity and assay interference, the final DMSO concentration in aqueous buffer must be kept strictly below 0.1% (v/v).

For in vivo applications, administering 100% DMSO is toxic and causes rapid compound precipitation upon injection into the aqueous bloodstream. Therefore, a co-solvent system is mandatory. Using a cyclic oligosaccharide like 4, creating a water-soluble inclusion complex that safely delivers the drug without precipitation[4].

Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution (Self-Validating)

Objective: Create a stable, precipitate-free stock for cellular or biochemical assays.

-

Weighing : Accurately weigh 2.05 mg of N-cyclopropyl-3-methoxy-2-methylbenzamide (MW ≈ 205.25 g/mol ) into a sterile, amber microcentrifuge tube.

-

Causality: Amber tubes prevent potential photo-degradation of the methoxy-aromatic system over long-term storage.

-

-

Dissolution : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO[3].

-

Agitation : Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Causality: Thermal energy overcomes the activation barrier for lattice dissociation.

-

-

Validation (Crucial Step) : Hold the tube against a dark background and shine a laser pointer through the solution. The absence of a visible beam path (Tyndall effect) confirms complete molecular dissolution rather than a micro-suspension.

-

Storage : Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent nucleation and precipitation.

Protocol B: Preparation of an In Vivo Dosing Solution (10% DMSO / 40% HPβCD / 50% Saline)

Objective: Formulate a biocompatible solution for Intravenous (IV) or Intraperitoneal (IP) injection[4].

-

Primary Solubilization : Dissolve the required mass of the compound in DMSO to achieve 10% of the final target volume. Vortex until completely clear.

-

Complexation : Add 40% (by final volume) of a pre-prepared 20% (w/v) HPβCD solution in Milli-Q water.

-

Causality: Adding the cyclodextrin before the bulk aqueous phase allows the inclusion complex to form while the drug is still fully solvated by DMSO[4].

-

-

Vortex & Incubate : Vortex for 2 minutes and incubate at room temperature for 10 minutes to allow the host-guest thermodynamic equilibrium to stabilize.

-

Aqueous Dilution : Slowly add 50% (by final volume) of sterile 0.9% Saline dropwise while continuously vortexing.

-

Validation : Centrifuge the final formulation at 10,000 x g for 5 minutes. Examine the bottom of the tube for a white pellet. If a pellet is present, the compound has crashed out, and the HPβCD ratio must be increased.

Workflow Visualization

Figure 1: Decision matrix and formulation workflow for N-cyclopropyl-3-methoxy-2-methylbenzamide.

References

- Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: MDPI URL

- Source: PMC (PubMed Central)

- Source: PMC (PubMed Central)

- Title: The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

Formulation strategies for N-cyclopropyl-3-methoxy-2-methylbenzamide delivery

Executive Summary

N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) presents a classic challenge in modern drug discovery: a potent, structurally rigid small molecule with suboptimal physicochemical properties. Characterized by a lipophilic benzamide core decorated with cyclopropyl, methoxy, and methyl groups, this compound exhibits significant crystal lattice energy due to intermolecular hydrogen bonding and

This Application Note details two robust formulation strategies to overcome the solubility-limited absorption (BCS Class II) profile of this compound:

-

Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME) for scalable oral solid dosage.

-

Self-Emulsifying Drug Delivery Systems (SEDDS) for early-phase preclinical bioavailability enhancement.

Physicochemical Profiling & The Solubility Paradox

Before formulation, one must understand the molecule's behavior. The benzamide moiety acts as a double-edged sword: it provides essential receptor binding affinity (often acting as a pharmacophore for D2/D3 receptors or histone deacetylases) but creates a rigid, high-melting-point crystal structure.

-

Structural Analysis:

-

Cyclopropyl Group: Enhances metabolic stability (resisting CYP450 oxidation) but significantly increases LogP (lipophilicity).

-

Methoxy/Methyl Substituents: Further decrease aqueous solubility while increasing permeability.

-

Benzamide Core: Facilitates strong amide-amide hydrogen bonding, leading to high lattice energy.

-

The Challenge: The compound likely suffers from "brick dust" properties—it is not just lipophilic; it is solid-state stable. Simple micronization is often insufficient because the high surface energy leads to agglomeration.

Strategy A: Amorphous Solid Dispersion (ASD)[1]

Objective: Disrupt the stable crystal lattice and stabilize the compound in a high-energy amorphous state using a polymer carrier.

Polymer Selection Logic

For benzamides, we prioritize polymers with hydrogen bond acceptors to interact with the amide protons, preventing recrystallization.[1]

-

Primary Choice: HPMCAS-HF (Hydroxypropyl methylcellulose acetate succinate, High Fine). The amphiphilic nature matches the compound's LogP, and the acidic groups stabilize the amide.

-

Secondary Choice: PVPVA 64 (Copovidone). Excellent miscibility but higher hygroscopicity.

Protocol: Hot Melt Extrusion (HME)

Equipment: Twin-screw extruder (11mm or similar lab-scale).

Step-by-Step Methodology:

-

Pre-Mixing:

-

Weigh N-cyclopropyl-3-methoxy-2-methylbenzamide and HPMCAS-HF in a 1:3 ratio (25% drug load).

-

Blend in a turbula mixer for 10 minutes at 40 RPM to ensure homogeneity.

-

-

Extrusion Parameters:

-

Zone 1 (Feeding): 80°C (Below Tg of polymer to prevent clogging).

-

Zone 2-3 (Mixing): 140°C - 160°C (Must be above the Tg of the polymer but below the degradation point of the drug).

-

Die Temperature: 150°C.

-

Screw Speed: 200 RPM.

-

-

Downstream Processing:

-

Cool the extrudate rapidly on a chilled conveyor belt (air cooling) to freeze the amorphous state.

-

Mill the extrudate using a centrifugal mill (0.5 mm screen) to produce a fine powder.

-

Critical Quality Attribute (CQA) Check:

-

DSC Analysis: Absence of a melting endotherm confirms the amorphous state.

-

mDSC (Modulated DSC): Measure the single glass transition temperature (

) of the dispersion. A single

Strategy B: Lipid-Based Delivery (SEDDS)

Objective: Bypass the dissolution step entirely by presenting the drug in a pre-solubilized state within an oil/surfactant matrix. This is ideal for early-stage PK studies where HME is too resource-intensive.

Excipient Screening

Benzamides often show poor solubility in long-chain triglycerides (LCT) but moderate solubility in medium-chain triglycerides (MCT) and excellent solubility in co-solvents.

-

Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate).

-

Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.

-

Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).

Protocol: Formulation of SEDDS

Step-by-Step Methodology:

-

Solubility Saturation Test:

-

Add excess drug to 1 mL of each excipient in glass vials.

-

Vortex for 2 minutes, then shake at 37°C for 48 hours.

-

Centrifuge (10,000 RPM, 10 min) and analyze the supernatant via HPLC.

-

Target: Select the oil with the highest solubilizing capacity.

-

-

Construction of Pseudo-Ternary Phase Diagram:

-

Mix Surfactant and Co-Surfactant (

) at ratios of 1:1, 2:1, and 3:1. -

Titrate oil/water mixtures with

to identify the microemulsion region (transparent/translucent zone).

-

-

Final Formulation Preparation:

-

Based on the diagram, select a robust point (e.g., 20% Oil, 60% Surfactant, 20% Co-Surfactant).

-

Dissolve N-cyclopropyl-3-methoxy-2-methylbenzamide into the mixture at 90% of its saturation solubility.

-

Vortex until clear.

-

Self-Emulsification Efficiency Test:

-

Add 1 mL of formulation to 500 mL of water (37°C) under gentle agitation (paddle, 50 RPM).

-

Pass Criteria: Formation of a clear or slightly bluish microemulsion within < 2 minutes.

Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing between ASD and SEDDS based on the development stage and material availability.

Figure 1: Decision matrix for formulation development of N-cyclopropyl-3-methoxy-2-methylbenzamide.

Analytical Validation Protocols

Trust in your formulation comes from rigorous testing. The following table outlines the mandatory quality control steps.

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Solid State Form | PXRD (Powder X-Ray Diffraction) | "Halo" pattern (No sharp peaks) | Confirms amorphous nature (for ASD). |

| Thermal Properties | mDSC (Modulated DSC) | Single | Ensures physical stability against recrystallization. |

| Dissolution | USP Apparatus II (Paddle) | >85% release in 30 mins | Verifies "spring and parachute" effect. |

| Assay/Purity | HPLC-UV (C18 Column) | 98-102% of Label Claim | Ensures chemical stability during HME/Lipid processing. |

Dissolution Note: For this compound, use non-sink conditions initially to test the supersaturation potential. Use Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic biorelevant conditions.

References

-

Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. Link

-

Serajuddin, A. T. (1999). "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link

-

Porter, C. J., et al. (2008). "Lipid-based systems for the oral delivery of poorly water-soluble drugs." Advanced Drug Delivery Reviews, 60(6), 673-691. Link

-

Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs." Drug Discovery Today, 12(23-24), 1068-1075. Link

Disclaimer: This protocol is intended for research and development purposes. All formulations must undergo rigorous toxicity and stability testing before human administration.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield of N-cyclopropyl-3-methoxy-2-methylbenzamide Synthesis

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of N-cyclopropyl-3-methoxy-2-methylbenzamide. We have structured this center to move beyond simple protocols, focusing instead on the underlying chemical principles to empower you to troubleshoot and optimize this critical amide coupling reaction effectively. Our goal is to provide actionable insights that address common challenges, enhance reaction yields, and ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for N-cyclopropyl-3-methoxy-2-methylbenzamide.

Q1: What are the most reliable methods for synthesizing N-cyclopropyl-3-methoxy-2-methylbenzamide?

A1: The synthesis involves forming an amide bond between 3-methoxy-2-methylbenzoic acid and cyclopropylamine. The most prevalent and reliable methods rely on activating the carboxylic acid to facilitate nucleophilic attack by the amine.[1] The two most recommended strategies are:

-

Carbodiimide-Mediated Coupling: This involves using a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] To improve efficiency and suppress side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[2]

-

Uronium/Aminium Salt-Based Coupling: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[3][4] These are often the preferred choice for challenging or sterically hindered substrates.

Q2: Why is a "coupling reagent" necessary? Can't I just mix the carboxylic acid and amine?

A2: Directly mixing a carboxylic acid and an amine is generally ineffective for amide bond formation at room temperature.[4] The primary reason is a competing acid-base reaction. The acidic carboxylic acid protonates the basic amine, forming a stable and unreactive ammonium carboxylate salt.[4][5] High temperatures can force the condensation by driving off water, but these conditions are often too harsh for complex molecules and can lead to degradation.[6] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for attack by the amine nucleophile.[3]

Q3: What is the specific role of a tertiary base like DIPEA or triethylamine in the reaction?

A3: A non-nucleophilic tertiary base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), serves two critical functions:

-

Neutralization: The coupling reaction, particularly when using pre-formed acid chlorides or uronium salts, generates acidic byproducts (e.g., HCl). The tertiary base neutralizes this acid, preventing it from protonating the cyclopropylamine starting material, which would render the amine non-nucleophilic.[1]

-

Carboxylate Formation: For many coupling reagents, including phosphonium and uronium salts, the reaction proceeds more efficiently with the carboxylate anion of the starting acid. The base facilitates the deprotonation of the carboxylic acid to form this more reactive species.[3]

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction. To set up your TLC analysis:

-

Stationary Phase: Use a standard silica gel plate.

-

Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. A 7:3 or 1:1 mixture of Hexane:Ethyl Acetate is often effective for this type of amide.

-

Spotting: Spot the reaction mixture alongside pure samples of your starting materials (3-methoxy-2-methylbenzoic acid and cyclopropylamine, though the latter is volatile and may not visualize well).

-

Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The starting carboxylic acid and the product amide should both be UV active. Staining with potassium permanganate can also be used.

-

Interpretation: The reaction is complete when the spot corresponding to the starting carboxylic acid has been completely consumed and a new, typically less polar, spot for the product has appeared.

Troubleshooting and Optimization Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic investigation of the potential causes is essential.

-

Possible Cause A: Ineffective Carboxylic Acid Activation

-

Why it happens: The coupling reagent may be old or degraded, especially if it is hygroscopic. Carbodiimides like EDC can hydrolyze over time, rendering them inactive.

-

Solution:

-

Use a freshly opened bottle of the coupling reagent or one that has been stored properly in a desiccator.

-

Ensure the stoichiometry is correct. Typically, 1.1 to 1.5 equivalents of the coupling reagent are used.[4]

-

Consider switching to a more powerful coupling agent like HATU, which is often more robust and effective.[2]

-

-

-

Possible Cause B: Hydrolysis of Activated Intermediates

-

Why it happens: The activated carboxylic acid species (e.g., O-acylisourea) is highly reactive and susceptible to hydrolysis by any water present in the reaction, which reverts it to the starting carboxylic acid.

-

Solution:

-

Use anhydrous solvents (DCM, DMF). Ensure they are freshly distilled or from a sealed bottle over molecular sieves.

-

Dry all glassware in an oven before use.

-

Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

-

-

-

Possible Cause C: Protonation of Cyclopropylamine

-

Why it happens: If an insufficient amount of base is used, the acidic byproducts generated during the reaction will protonate the cyclopropylamine, converting it into an ammonium salt that is not nucleophilic.

-

Solution:

-

Ensure at least 2.0 equivalents of a non-nucleophilic base like DIPEA or TEA are used, especially with uronium-based coupling agents.[4]

-

The order of addition can be crucial. Pre-activating the carboxylic acid with the coupling reagent and base for 15-20 minutes before adding the amine can sometimes improve yields.[4]

-

-

Problem 2: Significant Unreacted Starting Material Remains After Extended Reaction Time

-

Why it happens: This often points to either a stalled reaction due to suboptimal conditions or insufficient reagents. The ortho-methyl group on the 3-methoxy-2-methylbenzoic acid can introduce some steric hindrance, potentially slowing the reaction compared to unhindered benzoic acids.

-

Solution:

-

Re-evaluate Stoichiometry: Double-check the calculations for all reagents. Ensure at least 1.1 equivalents of the amine and 1.2 equivalents of the coupling reagent are used.

-

Increase Reaction Time: Allow the reaction to stir for a longer period, up to 24 hours at room temperature, monitoring periodically by TLC.

-

Gentle Heating: If the reaction is stalled at room temperature, gentle heating to 40-50 °C can sometimes drive it to completion. However, this should be done cautiously as it can also promote side reactions.[7]

-

Problem 3: A Persistent, Insoluble White Precipitate Complicates Workup

-

Why it happens: When using carbodiimide reagents like DCC or EDC, a urea byproduct is formed (dicyclohexylurea, DCU, or the water-soluble equivalent from EDC). DCU is notoriously insoluble in many common organic solvents, including DCM, and can be difficult to remove.[8]

-

Solution:

-

Filtration: The majority of DCU can be removed by filtering the reaction mixture through a sintered glass funnel or a pad of Celite prior to aqueous workup.[8]

-

Solvent Choice: If EDC is used, its urea byproduct is water-soluble, making it easily removable during the aqueous workup procedure. This is a primary reason EDC is often preferred over DCC in modern synthesis.[4]

-

Alternative Reagents: Employing a uronium salt like HATU avoids the formation of insoluble urea byproducts altogether.

-

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical sequence for diagnosing and solving low-yield issues.

Caption: A logical workflow for troubleshooting low yields.

Recommended Experimental Protocols

Below are two reliable protocols for the synthesis. Protocol B is generally higher yielding and cleaner but uses a more expensive reagent.

Protocol A: EDC/HOBt Mediated Coupling

This protocol utilizes a common and cost-effective carbodiimide method.

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

-

Addition of Reagents: Add cyclopropylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture to ensure homogeneity.[4]

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) portion-wise over 5 minutes.[4]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove DIPEA and excess amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to yield the pure N-cyclopropyl-3-methoxy-2-methylbenzamide.

Protocol B: HATU Mediated Coupling

This protocol uses a highly efficient uronium-based reagent, often resulting in higher yields and shorter reaction times.

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 15-20 minutes at room temperature.[4]

-

Amine Addition: Add cyclopropylamine (1.1 eq) to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC until the starting acid is consumed.[4]

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer multiple times with water to remove DMF, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography or recrystallization if necessary.[9]

Data Summary: Comparison of Protocols

| Parameter | Protocol A (EDC/HOBt) | Protocol B (HATU) |

| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Typical Equivalents | 1.2 eq EDC, 1.2 eq HOBt | 1.1 eq HATU |

| Base | DIPEA or TEA (2.0 eq) | DIPEA or TEA (2.0 eq) |

| Reaction Time | 12 - 24 hours | 2 - 6 hours |

| Pros | Cost-effective, readily available reagents. | High yield, fast reaction, clean conversion, suitable for hindered substrates. |

| Cons | Longer reaction time, potential for urea byproduct, may give lower yields with hindered substrates. | Higher cost of reagent. |

General Reaction Mechanism

The following diagram illustrates the fundamental two-step process of amide bond formation using a coupling reagent.

Caption: Generalized mechanism for amide bond formation.

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Pattar, V. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 58(4), 379-385. Retrieved from [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 33, 1149-1159. Retrieved from [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Barbero, S., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(1), 35. Retrieved from [Link]

Sources

- 1. Lab Reporter [fishersci.dk]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting solubility issues with N-cyclopropyl-3-methoxy-2-methylbenzamide

Troubleshooting Solubility Issues with N-cyclopropyl-3-methoxy-2-methylbenzamide